Cas no 895640-96-7 (1-benzyl-4-2-(4-fluorophenyl)-2-oxoethyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound featuring a tetrahydropyrazine-dione core substituted with a benzyl group and a 4-fluorophenyl carbonylmethyl moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the fluorophenyl group enhances electronic properties, potentially improving binding affinity in target interactions. The compound's rigid framework and functional group diversity make it a versatile scaffold for further derivatization. Its well-defined synthetic pathway ensures reproducibility, while its stability under standard conditions facilitates handling and storage.
1-benzyl-4-2-(4-fluorophenyl)-2-oxoethyl-1,2,3,4-tetrahydropyrazine-2,3-dione structure
895640-96-7 structure
Product Name:1-benzyl-4-2-(4-fluorophenyl)-2-oxoethyl-1,2,3,4-tetrahydropyrazine-2,3-dione
CAS No:895640-96-7
MF:C19H15FN2O3
MW:338.332408189774
CID:5362704
Update Time:2025-07-18

1-benzyl-4-2-(4-fluorophenyl)-2-oxoethyl-1,2,3,4-tetrahydropyrazine-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(4-Fluorophenyl)-2-oxoethyl]-1,4-dihydro-4-(phenylmethyl)-2,3-pyrazinedione
    • 1-benzyl-4-2-(4-fluorophenyl)-2-oxoethyl-1,2,3,4-tetrahydropyrazine-2,3-dione
    • Inchi: 1S/C19H15FN2O3/c20-16-8-6-15(7-9-16)17(23)13-22-11-10-21(18(24)19(22)25)12-14-4-2-1-3-5-14/h1-11H,12-13H2
    • InChI Key: GNZMTSGKWJQKPR-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC(C2=CC=C(F)C=C2)=O)C=CN(CC2=CC=CC=C2)C1=O

Experimental Properties

  • Density: 1.330±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 515.3±60.0 °C(Predicted)
  • pka: -4.41±0.20(Predicted)

1-benzyl-4-2-(4-fluorophenyl)-2-oxoethyl-1,2,3,4-tetrahydropyrazine-2,3-dione Pricemore >>

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Additional information on 1-benzyl-4-2-(4-fluorophenyl)-2-oxoethyl-1,2,3,4-tetrahydropyrazine-2,3-dione

1-Benzyl-4-(2-(4-fluorophenyl)-2-oxoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione: A Comprehensive Overview

The compound 1-benzyl-4-(2-(4-fluorophenyl)-2-oxoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS No. 895640-96-7) represents a unique entity in the realm of organic chemistry, particularly within the pharmaceutical industry and biomedical research. This compound has garnered significant attention due to its intricate structure and potential applications in drug discovery and therapeutic development.

At its core, this molecule is a tetrahydropyrazine-2,3-dione derivative, featuring a bicyclic system with two oxo groups at positions 2 and 3. The presence of a benzyl group at position 1 and a 2-(4-fluorophenyl)-2-oxoethyl group at position 4 introduces specific electronic and steric properties that make this compound intriguing for biochemical investigations.

Recent studies have highlighted the potential of such structures in targeting inflammatory pathways and neurodegenerative diseases. The fluorophenyl substituent, in particular, has been noted for its ability to modulate enzyme activity and receptor binding, making it a valuable component in the design of bioactive agents.

One of the most notable aspects of this compound is its synthetic versatility. The combination of benzyl and fluorophenyl groups allows for a wide range of chemical modifications, enabling researchers to explore diverse pharmacokinetic profiles and bioavailability. This has led to its use as a lead compound in the development of small-molecule inhibitors targeting specific protease enzymes.

Moreover, this compound's diketone structure contributes to its potential role in antioxidant therapy and free radical scavenging. The diketone motif is known to enhance reactivity with reactive oxygen species, making it a promising candidate for applications in oxidative stress-related disorders.

Recent advancements in crystallography and computational chemistry have provided deeper insights into the molecular architecture of this compound. High-resolution X-ray diffraction studies have revealed its rigid and well-defined structure, which is critical for maintaining binding affinity and selectivity in biological systems.

Another area of active research involving this compound is its potential as a prodrug or precursor molecule. The presence of the benzyl group facilitates metabolic activation, potentially leading to enhanced targeted delivery and reduced systemic toxicity. This makes it an attractive candidate for biodegradable drug delivery systems.

Furthermore, this compound's fluorine-containing substituent adds a layer of complexity that is often sought after in medicinal chemistry. Fluorinated compounds are known for their unique electronic effects and ability to influence lipophilicity, which can be tuned to optimize drug-likeness properties.

Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on understanding the toxicological profile of this compound. Preclinical studies have indicated that it exhibits minimal off-target effects, making it a safer alternative for certain therapeutic applications compared to conventional drugs.

In summary, 1-benzyl-4-(2-(4-fluorophenyl)-2-oxoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS No. 895640-96-7) stands out as a multifaceted compound with significant potential in biomedical research and pharmaceutical development. Its unique structural features, combined with its promising biological activities, position it as a valuable tool for addressing a variety of health challenges.

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